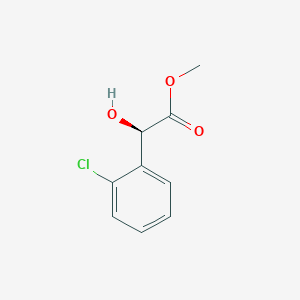

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

Description

BenchChem offers high-quality (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGBVQQIQSQED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472833 | |

| Record name | (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32345-59-8 | |

| Record name | Methyl (αR)-2-chloro-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32345-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, methyl ester, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

Abstract

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a chiral α-hydroxy ester of significant industrial importance, primarily serving as a key building block in the synthesis of the antiplatelet agent Clopidogrel. The stereochemistry at the α-position is critical for the pharmacological activity of the final drug substance, making the enantioselective synthesis of this intermediate a subject of extensive research and process optimization. This technical guide provides an in-depth analysis of the principal synthetic pathways to (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, tailored for researchers, chemists, and professionals in the field of drug development. The guide focuses on three core, field-proven strategies: catalytic asymmetric reduction of the corresponding α-keto ester, enzymatic kinetic resolution of the racemic α-hydroxy ester, and diastereoselective reduction employing chiral auxiliaries. Each section elucidates the underlying scientific principles, explains the rationale behind experimental choices, and provides detailed, actionable protocols.

Introduction: The Significance of a Chiral Intermediate

Optically active α-hydroxy esters are a vital class of molecules in organic synthesis. Their bifunctional nature, possessing both a hydroxyl and an ester group at a stereogenic center, makes them versatile precursors for a wide array of pharmaceuticals and fine chemicals. (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, the subject of this guide, is a prime example of such an intermediate. Its primary application is in the industrial synthesis of Clopidogrel, a P2Y₁₂ platelet inhibitor used to prevent blood clots in patients with a history of heart attack or stroke. The therapeutic efficacy of Clopidogrel resides exclusively in its (S)-enantiomer, which is derived directly from the (R)-enantiomer of its hydroxy-ester precursor. Consequently, the development of efficient, scalable, and highly enantioselective methods for the synthesis of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is of paramount importance.

This guide will explore the following key synthetic methodologies:

-

Catalytic Asymmetric Reduction: Direct, atom-economical approaches to convert the prochiral methyl 2-(2-chlorophenyl)-2-oxoacetate into the desired (R)-enantiomer.

-

Enzymatic Kinetic Resolution: The use of biocatalysts to selectively resolve a racemic mixture of methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

-

Chiral Auxiliary-Mediated Synthesis: A substrate-controlled diastereoselective approach to establish the correct stereochemistry.

Pathway I: Catalytic Asymmetric Reduction of Methyl 2-(2-chlorophenyl)-2-oxoacetate

The most direct route to (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is the asymmetric reduction of its corresponding α-keto ester precursor, methyl 2-(2-chlorophenyl)-2-oxoacetate. This approach is highly atom-economical and can be achieved with high enantioselectivity using chiral metal catalysts or organocatalysts. Two of the most powerful and widely adopted methods are the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.

Noyori Asymmetric Hydrogenation

Scientific Principle & Rationale: The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1][2] The catalyst, often in the form of a Ru(II)-BINAP complex, activates molecular hydrogen to form a ruthenium hydride species. The α-keto ester substrate coordinates to the chiral metal center in a sterically favored orientation, dictated by the C₂-symmetric BINAP ligand. This geometric constraint forces the hydride to be delivered to one specific face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess.[3][4]

The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines the stereochemical outcome. For the synthesis of the (R)-alcohol, the (R)-BINAP ligand is typically employed. The reaction is often performed in an alcohol solvent, like methanol or ethanol, which can participate in the catalytic cycle.

Experimental Protocol: Noyori Asymmetric Hydrogenation

This protocol is based on established procedures for the asymmetric hydrogenation of α-keto esters.[1]

-

Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [RuCl₂(p-cymene)]₂ (0.1 mol%) and (R)-BINAP (0.11 mol%) is added degassed methanol (solvent). The mixture is stirred at a specified temperature (e.g., 50 °C) for 30 minutes to form the active catalyst.

-

Reaction Setup: The flask is transferred to an autoclave. A solution of methyl 2-(2-chlorophenyl)-2-oxoacetate (1.0 eq) in degassed methanol is added via cannula.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 4-100 atm H₂).

-

Reaction Monitoring: The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-48 hours). The progress is monitored by TLC or HPLC.

-

Work-up: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

-

Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

Scientific Principle & Rationale: The CBS reduction is a powerful organocatalytic method that employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (like proline), and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[5][6] The mechanism involves the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[7] The ketone substrate then coordinates to this now more Lewis-acidic boron in a sterically controlled manner, positioning the bulkier substituent away from the catalyst's chiral framework. This pre-organization dictates a face-selective intramolecular hydride transfer from the coordinated borane to the ketone carbonyl, yielding the chiral alcohol with high enantioselectivity.[8][9] For the synthesis of the (R)-alcohol from an aryl-alkyl type ketone, the (S)-CBS catalyst is typically used.

Experimental Protocol: CBS Reduction

This protocol is adapted from general procedures for the CBS reduction of prochiral ketones.[7]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Catalyst Addition: A solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 1.0 M in toluene, 0.05-0.1 eq) is added to anhydrous tetrahydrofuran (THF) and the solution is cooled to -20 °C.

-

Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.0-1.2 eq) is added dropwise, maintaining the internal temperature below -10 °C. The mixture is stirred for 10-15 minutes.

-

Substrate Addition: A solution of methyl 2-(2-chlorophenyl)-2-oxoacetate (1.0 eq) in anhydrous THF is added dropwise over 30-60 minutes via the dropping funnel, ensuring the temperature remains below -10 °C.

-

Reaction Monitoring: The reaction is stirred at -10 °C to 0 °C until completion, as monitored by TLC.

-

Work-up: The reaction is quenched by the slow, dropwise addition of methanol at 0 °C. The mixture is then warmed to room temperature and the solvent is removed under reduced pressure. The residue is treated with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification & Analysis: The crude product is purified by silica gel column chromatography. The enantiomeric excess is determined by chiral HPLC.

Pathway II: Enzymatic Kinetic Resolution

Scientific Principle & Rationale: Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme, typically a lipase or esterase, serves as a highly selective chiral catalyst.[10] For resolving racemic methyl 2-(2-chlorophenyl)-2-hydroxyacetate, lipases are particularly effective.

The most common strategy is enantioselective transesterification (or acylation).[11] The racemic alcohol is treated with an acyl donor (e.g., vinyl acetate or ethyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CALB), which is commercially available in an immobilized form as Novozym 435.[12][13] The enzyme's active site is chiral and will preferentially accommodate one enantiomer of the alcohol, catalyzing its acylation at a much faster rate than the other. For instance, the (S)-enantiomer might be rapidly converted to its corresponding acetate, while the desired (R)-enantiomer remains largely unreacted. The reaction is stopped at or near 50% conversion, at which point the mixture contains the acylated (S)-ester and the unreacted (R)-alcohol. These two compounds have different chemical properties and can be readily separated by standard chromatographic techniques. The choice of vinyl acetate as an acyl donor is strategic, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. synarchive.com [synarchive.com]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digital.csic.es [digital.csic.es]

- 13. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Clopidogrel: An In-Depth Technical Guide to (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

CAS Number: 32345-59-8

Introduction

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, a chiral ester of significant pharmaceutical importance, serves as a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its most prominent role is as a key intermediate in the industrial production of the antiplatelet agent Clopidogrel.[1][2] The stereochemistry at the α-carbon is crucial for the therapeutic efficacy of the final drug substance, making the enantioselective synthesis and rigorous analytical control of this molecule a critical focus for researchers and professionals in drug development. This guide provides a comprehensive overview of its synthesis, characterization, and application, grounded in established scientific principles and methodologies.

Physicochemical Properties and Structural Elucidation

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a white to pale yellow crystalline solid or lump. Its fundamental properties are summarized in the table below.[1][3] The structural integrity and purity are paramount and are typically confirmed through a combination of spectroscopic and chromatographic techniques.

| Property | Value | Source(s) |

| CAS Number | 32345-59-8 | [1][3][4] |

| Molecular Formula | C₉H₉ClO₃ | [1][3] |

| Molecular Weight | 200.62 g/mol | [1][3] |

| Appearance | White or colorless to very pale yellow crystal or lump | |

| Storage | Sealed in a dry place, often at room temperature or under refrigerated conditions. | [5] |

Enantioselective Synthesis: A Biocatalytic Approach

The asymmetric synthesis of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is most effectively and sustainably achieved through the enantioselective reduction of its prochiral precursor, methyl o-chlorobenzoylformate. While chemical methods exist, biocatalysis using whole-cell systems has emerged as a preferred industrial route due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact.[6]

The underlying principle of this biocatalytic reduction is the use of oxidoreductase enzymes present in microorganisms, such as recombinant E. coli or Saccharomyces cerevisiae, to stereoselectively deliver a hydride to the ketone of methyl o-chlorobenzoylformate, yielding the desired (R)-alcohol.[6]

Experimental Protocol: Biocatalytic Reduction using Recombinant E. coli

This protocol is a representative example of a whole-cell biocatalytic reduction for producing (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

Materials:

-

Methyl o-chlorobenzoylformate

-

Recombinant E. coli cells overexpressing a suitable carbonyl reductase

-

Glucose (as a co-substrate for cofactor regeneration)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Bioreduction: In a temperature-controlled reactor, suspend the harvested E. coli cells and glucose in phosphate buffer. Add methyl o-chlorobenzoylformate to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by periodically analyzing samples using chiral HPLC to determine the conversion and enantiomeric excess.

-

Work-up and Extraction: Once the reaction is complete, separate the cells by centrifugation. Saturate the supernatant with brine and extract the product with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Analytical Characterization: Ensuring Enantiomeric Purity

The critical quality attribute of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying the enantiomeric excess (% ee).

Chiral HPLC Method Development

The separation of the enantiomers of methyl 2-(2-chlorophenyl)-2-hydroxyacetate is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[7][8][9]

Illustrative Chiral HPLC Parameters:

| Parameter | Condition | Source(s) |

| Column | Chiralpak® IC or similar polysaccharide-based chiral column | [7] |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) | [7] |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm | [7] |

| Column Temperature | 25°C |

The causality behind this method lies in the differential interaction of the two enantiomers with the chiral stationary phase. The chiral environment of the CSP forms transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation. The acidic modifier (TFA) is often added to improve peak shape and resolution for acidic analytes.

Application in the Synthesis of Clopidogrel

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a key precursor to the (S)-enantiomer of Clopidogrel. The synthesis involves a multi-step process that capitalizes on the pre-established stereocenter of the starting material.

Synthetic Pathway Overview

Caption: Synthetic route from (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate to (S)-Clopidogrel.

Detailed Synthetic Procedure

The conversion of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate to Clopidogrel typically involves the activation of the hydroxyl group, followed by a nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This substitution proceeds via an SN2 mechanism, which results in an inversion of the stereochemistry at the chiral center, yielding the desired (S)-enantiomer of Clopidogrel.[10]

Step 1: Activation of the Hydroxyl Group The hydroxyl group of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is converted into a better leaving group, commonly a sulfonate ester (e.g., mesylate or tosylate), by reacting it with the corresponding sulfonyl chloride in the presence of a base.[10]

Step 2: Nucleophilic Substitution The activated intermediate is then reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The nitrogen atom of the pyridine ring acts as a nucleophile, displacing the sulfonate leaving group and forming the C-N bond of Clopidogrel with the desired (S)-configuration.[10][11][12]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate are essential to ensure laboratory safety.

Hazard Identification:

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15]

-

Handle in a well-ventilated area or in a chemical fume hood.[15]

-

Avoid breathing dust or vapors.[15]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[5]

Conclusion

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a molecule of significant industrial and academic interest due to its integral role in the synthesis of Clopidogrel. The mastery of its enantioselective synthesis, typically through robust biocatalytic methods, and the rigorous control of its chiral purity via techniques like chiral HPLC, are fundamental to the production of this life-saving medication. This guide has provided a technical framework for understanding and working with this key chiral intermediate, emphasizing the scientific principles that underpin its synthesis and analysis.

References

-

Arctom. (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate. Retrieved from [Link]

-

ResearchGate. Resolution of methyl mandelate with OD-H chiral stationary phase. Retrieved from [Link]

- Ni, Y., & Xu, J. H. (2012). Bioreduction of methyl o-chlorobenzoylformate at 500 g L−1 without external cofactors for efficient production of enantiopure clopidogrel intermediate. Tetrahedron Letters, 53(42), 5644-5647.

-

ACS Publications. High-Enantioselectivity Adsorption Separation of Racemic Mandelic Acid and Methyl Mandelate by Robust Chiral UiO-68-Type Zr-MOFs. Retrieved from [Link]

-

PubMed. High-Enantioselectivity Adsorption Separation of Racemic Mandelic Acid and Methyl Mandelate by Robust Chiral UiO-68-Type Zr-MOFs. Retrieved from [Link]

-

ResearchGate. Effective synthesis of methyl ( R)-mandelate by asymmetric reduction with a thermophilic NADH-dependent alcohol dehydrogenase. Retrieved from [Link]

-

PubMed Central. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

-

RSC Publishing. Chirality influence on the aggregation of methyl mandelate. Retrieved from [Link]

-

Semantic Scholar. Bioreduction of methyl o-chlorobenzoylformate at 500gL−1 without external cofactors for efficient production of enantiopure clopidogrel intermediate. Retrieved from [Link]

-

Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]

-

ResearchGate. Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. Retrieved from [Link]

- Google Patents. Preparation of clopidogrel and salt thereof.

-

European Patent Office. PROCESS FOR THE SYNTHESIS OF CLOPIDOGREL AND NEW FORMS OF PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. Retrieved from [Link]

-

ResearchGate. The synthesis of clopidogrel. Retrieved from [Link]

-

IJSDR. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum. Retrieved from [Link]

-

Lead Sciences. (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate. Retrieved from [Link]

- YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [https://ymc.

-

National Institutes of Health. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]

-

MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

- Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scbt.com [scbt.com]

- 4. 32345-59-8|(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate|BLD Pharm [bldpharm.com]

- 5. (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate - Lead Sciences [lead-sciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CN101348490B - Preparation method of clopidogrel and salt thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. ijsdr.org [ijsdr.org]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. synzeal.com [synzeal.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Structural Analogs of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

<-9a_2f>

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a chiral building block of paramount importance in the pharmaceutical industry, most notably as the key precursor to the potent antiplatelet agent, (S)-clopidogrel.[1] The inherent stereochemistry and functional group array of this α-hydroxy ester make it an ideal starting point for the synthesis of a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of structural analogs of this core moiety. We will delve into the causality behind synthetic strategies, present validated experimental protocols, and analyze the structure-activity relationships (SAR) that govern the efficacy of these compounds, with a focus on their application as P2Y12 receptor antagonists.

Introduction: The Significance of the (R)-α-Aryl-α-Hydroxyacetate Scaffold

Enantiomerically pure α-hydroxy acids and their ester derivatives are critical synthetic intermediates in the creation of numerous pharmaceuticals.[2] The (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate scaffold, a substituted mandelic acid derivative, is a privileged structure in medicinal chemistry. Its prominence is primarily due to its role in the industrial synthesis of clopidogrel, a thienopyridine-class drug that inhibits platelet aggregation by irreversibly blocking the P2Y12 receptor.[1][3]

The exploration of structural analogs of this key intermediate is driven by several objectives:

-

Improving Pharmacological Profiles: To develop next-generation antithrombotic agents with faster onset, improved metabolic stability, and reduced inter-patient variability compared to clopidogrel.[4]

-

Overcoming Resistance: To design compounds that are effective in patients exhibiting clopidogrel resistance.[4]

-

Exploring New Therapeutic Areas: To investigate the potential of this scaffold against other biological targets, leveraging its unique stereochemical and electronic properties.

This guide aims to serve as a detailed resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.

Section 1: Synthesis and Chiral Control of the Core Scaffold

The cornerstone of any analog development program is the robust and stereocontrolled synthesis of the core molecule. The generation of the chiral α-hydroxy ester functionality can be achieved through several state-of-the-art methods.

1.1: Asymmetric Synthesis Strategies

The primary challenge lies in the enantioselective reduction of the prochiral precursor, methyl 2-(2-chlorophenyl)-2-oxoacetate.

-

Catalytic Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral alcohols. Transition metal catalysts, particularly those based on Ruthenium (Ru) complexed with chiral ligands like BINAP, are widely used. These systems can achieve high yields and excellent enantioselectivities (>99% ee).[5] The choice of ligand and reaction conditions is critical to controlling the stereochemical outcome.

-

Biocatalytic (Enzymatic) Reduction: Ketoreductases (KREDs) offer an environmentally friendly and highly selective alternative to chemical catalysis.[6] These enzymes can reduce α-keto esters with high activity and stereospecificity.[7] For example, 1-phenylethanol dehydrogenase (PEDH) has been shown to asymmetrically reduce a wide range of prochiral ketones and β-keto esters to enantiopure secondary alcohols.[8]

-

Chiral Auxiliaries: While less common for industrial-scale synthesis due to the need for additional protection and deprotection steps, the use of chiral auxiliaries can provide excellent diastereoselectivity in the reduction of the keto group.[9]

1.2: Protocol: Asymmetric Transfer Hydrogenation of an α-Keto Ester

This protocol describes a representative method for the enantioselective synthesis of the core scaffold using a well-established ruthenium catalyst. Asymmetric transfer hydrogenation is operationally simple and avoids the need for high-pressure hydrogen gas.[10][11]

Objective: To synthesize (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate from its corresponding α-keto ester with high enantiomeric excess.

Materials:

-

Methyl 2-(2-chlorophenyl)-2-oxoacetate

-

[RuCl(p-cymene)((S,S)-Ts-DPEN)] catalyst

-

Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

-

Anhydrous isopropanol (solvent)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a nitrogen-flushed Schlenk flask, dissolve the [RuCl(p-cymene)((S,S)-Ts-DPEN)] catalyst (0.5 mol%) in anhydrous isopropanol.

-

Add the methyl 2-(2-chlorophenyl)-2-oxoacetate (1.0 equivalent) to the catalyst solution.

-

Add the formic acid/triethylamine mixture (1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at 40°C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Validation:

-

Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

1.3: Chiral Purity Analysis: A Self-Validating System

Ensuring the enantiopurity of the final compound is critical. Chiral HPLC is the gold standard for this analysis.

Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column, such as one based on immobilized cellulose (e.g., CHIRALPAK® IC), is effective for separating enantiomers of mandelic acid and its derivatives.[12]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio can be adjusted to optimize resolution.[12][13]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Procedure: A solution of the synthesized compound is injected onto the column, and the retention times of the enantiomers are compared to those of racemic and/or authenticated standards. The % ee is calculated from the integrated peak areas of the two enantiomers.

Section 2: Design and Synthesis of Structural Analogs

The rationale for analog design is to systematically probe the chemical space around the core scaffold to optimize its interaction with the biological target and improve its drug-like properties.

2.1: Workflow for Analog Design and Synthesis

The process follows a logical progression from initial design to final compound synthesis.

Caption: Workflow for the design and synthesis of analogs.

2.2: Modifications of the Aryl Moiety

The 2-chlorophenyl group plays a crucial role in the activity of clopidogrel. Modifying this ring can significantly impact potency and selectivity.

-

Positional Isomers: Moving the chlorine atom to the 3- or 4-position can alter the electronic distribution and steric profile of the molecule, potentially affecting its binding to the target protein.

-

Electronic Effects: Replacing the chlorine atom with electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl) can modulate the pKa of the hydroxyl group and the overall electronics of the molecule.

-

Bioisosteric Replacements: Substituting the chlorine with other halogens (F, Br) or a cyano group can fine-tune the lipophilicity and binding interactions.

-

Heterocyclic Rings: Replacing the phenyl ring with a heterocyclic system, such as thiophene or pyridine, can introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic profile.

2.3: Modifications of the Ester Moiety

The methyl ester is a site for metabolic hydrolysis. Altering this group can influence the compound's pharmacokinetics.

-

Alkyl Chain Length: Synthesizing ethyl, propyl, or other alkyl esters can change the rate of hydrolysis by esterases, thereby modifying the drug's half-life.

-

Conversion to Amides: Converting the ester to a primary, secondary, or tertiary amide introduces a hydrogen bond donor/acceptor and significantly changes the molecule's properties, including its resistance to hydrolysis.

Section 3: Biological Evaluation and Structure-Activity Relationship (SAR)

For analogs designed as antiplatelet agents, the primary target is the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-mediated platelet aggregation.[14]

3.1: In Vitro Screening Cascade

A tiered approach is used to efficiently screen new compounds and identify promising leads.

Caption: In vitro screening cascade for P2Y12 antagonists.

3.2: Protocol: Light Transmission Aggregometry (LTA)

LTA is a functional assay that measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.[15][16]

Objective: To determine the inhibitory potency (IC50) of analog compounds on ADP-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human blood.[17]

-

Adenosine diphosphate (ADP) as the agonist.

-

Test compounds dissolved in a suitable vehicle (e.g., DMSO).

-

A light transmission aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Assay Setup:

-

Measurement:

-

Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a set period.

-

Initiate aggregation by adding a submaximal concentration of ADP.

-

Record the change in light transmission over time (typically 5-10 minutes).[16]

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control.

-

Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

3.3: Structure-Activity Relationship (SAR) Summary

The data gathered from the screening cascade allows for the development of an SAR, which correlates structural changes with biological activity.

| Analog Modification | Position | Substituent | P2Y12 Binding (Ki, nM) | Platelet Aggregation (IC50, nM) | Rationale/Observation |

| Aryl Ring | 2 | -Cl (Parent) | 50 | 120 | Baseline activity. |

| 3 | -Cl | 150 | 400 | Positional shift reduces potency, suggesting steric constraints. | |

| 4 | -Cl | 200 | 550 | 4-position is disfavored. | |

| 2 | -F | 45 | 110 | Fluoro is a good bioisostere for chloro, maintaining activity. | |

| 2 | -CF3 | 25 | 60 | Strong electron-withdrawing group enhances potency. | |

| 2 | -OCH3 | 300 | >1000 | Electron-donating group is detrimental to activity. | |

| Ester Group | Methyl | -CH3 (Parent) | 50 | 120 | Baseline activity. |

| Ethyl | -CH2CH3 | 65 | 150 | Slightly larger ester is well-tolerated. | |

| Isopropyl | -CH(CH3)2 | 250 | 600 | Bulky ester group reduces activity, likely due to steric clash. | |

| Amide | -NH2 | >1000 | >2000 | Ester is critical; amide replacement abolishes activity. |

Note: Data presented is hypothetical and for illustrative purposes.

Section 4: Mechanistic Insights - The P2Y12 Signaling Pathway

Understanding the target's signaling pathway is crucial for rational drug design. The P2Y12 receptor is a Gi-coupled GPCR.[14]

Caption: Simplified P2Y12 receptor signaling pathway.

When ADP binds to the P2Y12 receptor, it activates the inhibitory G-protein (Gi).[19] This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] Lower cAMP levels reduce the activity of Protein Kinase A (PKA), which in turn leads to decreased phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). Dephosphorylated VASP is permissive for platelet activation and aggregation. P2Y12 antagonists, such as the active metabolite of clopidogrel and its effective analogs, block ADP from binding to the receptor, thereby maintaining high levels of cAMP and VASP-P, which ultimately inhibits platelet aggregation.[19]

Conclusion and Future Perspectives

The (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate scaffold remains a highly valuable starting point for the development of novel therapeutics. The synthetic strategies and evaluation protocols detailed in this guide provide a framework for the systematic exploration of its structural analogs. Future research will likely focus on developing analogs that bypass the need for metabolic activation, a key limitation of clopidogrel.[4] The design of reversible, direct-acting P2Y12 inhibitors based on this core structure could lead to safer and more effective antiplatelet therapies. Furthermore, the application of computational chemistry and machine learning to predict the activity and pharmacokinetic properties of virtual libraries of these analogs will undoubtedly accelerate the discovery of next-generation drug candidates.

References

-

National Cancer Institute's Nanotechnology Characterization Laboratory. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry - Assay Cascade Protocols. NCBI. Retrieved from [Link]15]

-

Langlois, J., & Dalko, P. I. (2009). A Novel One-Pot Procedure for the Stereoselective Synthesis of α-Hydroxy Esters from Ortho Esters. Organic Letters, 11(10), 2261–2264.[2]

-

Jacobson, K. A., Paoletta, S., & Moro, S. (2016). State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(12), 2739–2754.[3]

-

Zhang, T., Björk, K., & Eirefelt, S. (2013). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 83, 193-198.[12]

-

Lee, Y. D., & Chang, C. K. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73.[20][21][22]

-

Various Authors. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. Retrieved from [Link]]

-

Soloviev, A. (2021). Testing platelet aggregation activity. Protocols.io. Retrieved from [Link]16]

-

Amor, M., & Smith, A. B. (2010). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C. The Journal of Organic Chemistry, 75(15), 5025–5035.[9]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Retrieved from [Link]17]

-

Healthline Editorial Team. (2022). Platelet Aggregation Test: Purpose, Procedure, and Risks. Healthline. Retrieved from [Link]]

-

Leung, H. H. L., et al. (2023). Determination of Antibody Activity by Platelet Aggregation. Bio-protocol, 13(17), e4804.[18]

-

Junge, D. M., & Miller, M. J. (2010). Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. Organic Letters, 12(22), 5226–5229.[10]

-

Gröger, H., & Hummel, W. (2014). Enantioselective production of alpha-hydroxy carbonyl compounds. Google Patents (EP2316926B1).[7]

-

Ni, Y., & Xu, J. H. (2016). Enzymatic reduction of α‐fluoro‐β‐keto esters. Biotechnology and Bioengineering, 113(8), 1657-1667.[6]

-

Wang, C., et al. (2016). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Journal of Separation Science, 39(12), 2322-2328.[13]

-

Xie, H. G., et al. (2025). Promising clopidogrel analogs may overcome clopidogrel resistance: 2025 update. Biochemical Pharmacology, 117330.[4]

-

von Kügelgen, I. (2017). Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. Current Medicinal Chemistry, 24(27), 2945-2956.[14]

-

von Kügelgen, I., & Hoffmann, K. (2016). Pharmacology and structure of P2Y receptors. Neuropharmacology, 104, 13-22.[19]

-

Wikipedia contributors. (2023). Enantioselective ketone reduction. Wikipedia. Retrieved from [Link]5]

-

Cattaneo, M. (2015). The P2Y12 Receptor. In Platelets (pp. 201-218). Academic Press.[23]

-

Singh, M., & Kumar, A. (2017). Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. Chirality, 29(10), 599-623.[1]

-

Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S272-S282.[8]

-

Morris, J. M., & Hollenberg, P. F. (2014). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(34), 12009–12012.[11]

Sources

- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promising clopidogrel analogs may overcome clopidogrel resistance: 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]

- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15)–C(21) Fragment of Tedanolide C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Testing platelet aggregation activity [protocols.io]

- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. redalyc.org [redalyc.org]

- 22. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers | Eclética Química [revista.iq.unesp.br]

- 23. research-information.bris.ac.uk [research-information.bris.ac.uk]

Spectroscopic Profile of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate: A Technical Guide

Introduction

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, a chiral α-hydroxy ester, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry and functional groups—a hydroxyl, a methyl ester, and a chlorinated aromatic ring—necessitate rigorous analytical characterization to ensure identity, purity, and enantiomeric integrity. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals. The interpretation of this data is fundamental to its application in complex synthetic pathways.

Molecular Structure and Key Features

The structure of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is defined by a stereocenter at the α-carbon, bonded to a hydroxyl group, a methyl carboxylate, and a 2-chlorophenyl group. This ortho-substitution on the phenyl ring introduces specific electronic and steric effects that are reflected in its spectroscopic signatures.

Caption: A typical workflow for NMR data acquisition and processing.

Synthesis Protocol: Asymmetric Reduction

A common method for preparing (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is the asymmetric reduction of the corresponding α-keto ester, methyl 2-(2-chlorophenyl)-2-oxoacetate.

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst (e.g., a Corey-Bakshi-Shibata catalyst).

-

Reduction: Cool the catalyst solution to the appropriate temperature (e.g., -78 °C) and add the reducing agent (e.g., borane-dimethyl sulfide complex).

-

Substrate Addition: Slowly add a solution of methyl 2-(2-chlorophenyl)-2-oxoacetate in an anhydrous solvent (e.g., THF).

-

Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction with methanol, followed by an aqueous workup and extraction with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired (R)-enantiomer.

Conclusion

The spectroscopic characterization of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate by NMR, IR, and MS provides a comprehensive analytical fingerprint essential for its use in research and development. The data and interpretations presented in this guide, based on established principles and analysis of analogous compounds, offer a reliable framework for scientists to confirm the structure and purity of this important chiral intermediate. Adherence to rigorous experimental protocols is paramount for obtaining high-quality, reproducible data.

References

- BenchChem. (2025). Methyl (R)-(-)-mandelate.

- ResearchGate. (n.d.). Infrared spectra of methyl mandelate in an argon matrix at different....

- ChemicalBook. (n.d.). METHYL DL-MANDELATE(771-90-4) 1H NMR spectrum.

- PubChem. (n.d.). Methyl (R)-(-)-mandelate.

- PubChem. (n.d.). (+-)-Methyl mandelate.

- National Institute of Standards and Technology. (n.d.). Methyl mandelate. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). (S)-(+)-Methyl mandelate(21210-43-5) 13C NMR.

- SpectraBase. (n.d.). Methyl-[2-2H]-mandelate - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). METHYL DL-MANDELATE(771-90-4) IR Spectrum.

- ChemicalBook. (n.d.). (S)-(+)-Methyl mandelate(21210-43-5)IR1.

- National Institute of Standards and Technology. (n.d.). Methyl mandelate. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Methyl mandelate. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). Methyl DL-mandelate(4358-87-6) MS spectrum.

Introduction: The Significance of Solubility for Chiral Intermediates

An In-Depth Technical Guide to the Solubility Profile of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereospecific structure makes it a valuable intermediate, where maintaining enantiomeric purity is critical. However, the successful transition of this intermediate from laboratory-scale synthesis to large-scale manufacturing hinges on a thorough understanding of its physicochemical properties, chief among them being solubility.

Solubility is not merely a physical constant; it is a critical process parameter that dictates the efficiency of reactions, dictates the choice of purification methods such as crystallization, and ultimately impacts process yield, purity, and cost. For drug development professionals, poor solubility of an intermediate can create significant bottlenecks, leading to challenges in achieving desired concentrations, controlling reaction kinetics, and isolating the final product in a pure, crystalline form. This guide provides a comprehensive overview of the solubility profile of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, offering field-proven methodologies for its characterization and practical insights for its application in a research and development setting.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these foundational characteristics is the first step in predicting and interpreting its solubility behavior in various solvent systems.

The structure combines a moderately nonpolar chlorophenyl ring with polar hydroxyl and methyl ester functional groups. This amphiphilic nature suggests a nuanced solubility profile, with appreciable solubility expected in polar organic solvents but limited solubility in highly nonpolar or aqueous systems.

| Property | Value / Description | Source(s) |

| CAS Number | 32345-59-8 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1][2] |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Physical Form | White or colorless to very pale yellow crystal, lump, or liquid. | [2] |

| Calculated logP | 1.50 - 2.5 | [3][4] |

| Predicted pKa | ~12 (for the hydroxyl group) | [5] |

| Storage | Sealed in dry, room temperature. | [2][6] |

Expert Insights: The calculated octanol-water partition coefficient (logP) value, ranging from 1.50 to 2.5, indicates a moderate degree of lipophilicity.[3][4] This suggests that the compound will favor organic phases over aqueous ones, but not to an extreme degree. The predicted pKa of the secondary alcohol (hydroxyl group) is high, around 12, similar to that of methyl mandelate.[5] This means the hydroxyl group is a very weak acid and will only be significantly deprotonated under strongly basic conditions (pH > 11), a regime where the ester group is also susceptible to hydrolysis. Therefore, for most practical pH ranges (1-10), the molecule will exist in its neutral, un-ionized form.

Comprehensive Solubility Profile

While specific quantitative solubility data for (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is not extensively published, its behavior can be expertly inferred from its structure and data on analogous compounds like methyl mandelate.[7] The compound is expected to be soluble in a range of organic solvents.[7]

Aqueous Solubility: Due to the hydrophobic chlorophenyl ring and the ester group, the aqueous solubility is expected to be low. For its non-chlorinated analog, methyl mandelate, the log of water solubility (logS) is a key metric.[8] The addition of a chlorine atom to the phenyl ring will likely further decrease aqueous solubility compared to the parent mandelate ester.

pH-Dependent Solubility: As the pKa of the hydroxyl group is high, the molecule's solubility in aqueous media will be largely independent of pH across the acidic to neutral range (pH 1-9). Significant increases in solubility due to deprotonation of the hydroxyl group would only be observed at very high pH (pH > 11), where the risk of ester hydrolysis becomes a primary concern, leading to the formation of the more soluble carboxylate salt of the parent acid.

Solubility in Organic Solvents: Based on general principles and data for similar structures, a qualitative solubility profile can be established. This is critical for selecting solvents for synthesis, extraction, and purification.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Application |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can hydrogen bond with the alcohol solvents. Useful for reactions and non-polar solvent crystallization. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of the solvent interacts well with the polar moieties of the solute. |

| Esters | Ethyl Acetate | High | "Like dissolves like" principle; suitable for extraction and chromatography. |

| Chlorinated | Dichloromethane, Chloroform | High | Effective at dissolving the chlorophenyl portion of the molecule. |

| Aprotic Polar | DMSO, DMF | Very High | Strong dipole-dipole interactions lead to excellent solvation. Often used for preparing stock solutions for assays. |

| Ethers | Diethyl Ether, MTBE, THF | Moderate | Can act as anti-solvents in crystallization from more polar systems. |

| Hydrocarbons | Toluene, Heptane, Hexane | Low to Very Low | Lack of polarity makes them poor solvents. Often used as anti-solvents to induce crystallization. |

Gold-Standard Methodologies for Solubility Determination

To move from prediction to precise quantification, rigorous experimental protocols are required. The choice between a thermodynamic and a kinetic assay depends on the stage of development; the former is crucial for process chemistry and formulation, while the latter is a high-throughput tool for early discovery.[9]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium. It is the most relevant measure for process development and is typically determined using the Shake-Flask Method .[10]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of the solid (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert glass vial.

-

Causality: Using an excess of solid ensures that equilibrium is established with the solid phase, a prerequisite for measuring saturation solubility.

-

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A vial roller or shaker is used for this purpose.[6][10]

-

Causality: Equilibrium is not instantaneous. Sufficient time and consistent agitation are required for the dissolution rate to equal the precipitation rate. Preliminary experiments should confirm that the concentration has reached a plateau.

-

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Causality: It is critical to obtain a clear, particle-free filtrate for analysis. Failure to remove all solid particles will lead to erroneously high solubility values.

-

-

Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

-

Causality: HPLC-UV provides the necessary selectivity and sensitivity to accurately quantify the analyte in the presence of potential impurities or degradants.[6] A calibration curve must be prepared using standards of known concentration.

-

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method workflow for equilibrium solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from an aqueous buffer after being introduced from a concentrated organic stock solution (typically DMSO). It is a high-throughput method used in early drug discovery.[2] Kinetic solubility values are often higher than thermodynamic ones because the precipitate may be amorphous rather than crystalline.[9]

Protocol: Solvent Addition Method for Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[2]

-

Addition: Add a small aliquot of the DMSO stock solution to a pre-defined volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvent effects.[11]

-

Incubation: Seal the plate and shake at a constant temperature for a short period (e.g., 2 hours).[11]

-

Causality: This incubation allows time for precipitation to occur if the compound's solubility limit is exceeded.

-

-

Measurement: Determine the concentration of the compound remaining in solution. This can be done directly by measuring turbidity (nephelometry) or, for higher precision, by filtering the plate and analyzing the filtrate concentration by HPLC-UV or LC-MS/MS.[2]

-

Self-Validation: The protocol is self-validating when a clear filtrate is analyzed against a calibration curve, ensuring only the truly dissolved compound is measured.

-

Workflow for Kinetic Solubility Determination

Caption: Kinetic solubility workflow via solvent addition.

pKa Determination

Understanding the pKa is essential for predicting how solubility will change in different pH environments, a critical factor for developing purification strategies or formulations. Potentiometric titration is a highly accurate and standard method for pKa measurement.

Protocol: Potentiometric Titration for pKa Determination

-

System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[3]

-

Trustworthiness: Accurate calibration is the foundation of a reliable measurement, ensuring the pH readings are precise.

-

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[3] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[3]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the pH electrode and begin titrating with a standardized titrant (e.g., 0.1 M NaOH for a weak acid). Add the titrant in small, precise increments.[3]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the inflection point in the first derivative plot.[3]

-

Causality: At the half-equivalence point, the concentrations of the protonated and deprotonated species are equal, and according to the Henderson-Hasselbalch equation, the pH at this point is equal to the pKa.

-

Workflow for pKa Determination

Caption: Potentiometric titration workflow for pKa measurement.

Practical Implications for Drug Development

A comprehensive understanding of the solubility profile of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate provides actionable intelligence:

-

For the Process Chemist: The high solubility in solvents like ethyl acetate and alcohols, combined with low solubility in hydrocarbons, presents an ideal scenario for crystallization. A typical process might involve using methanol as the primary solvent and heptane or toluene as the anti-solvent to control crystal growth and achieve high purity and yield.

-

For the Formulation Scientist: If this intermediate were being considered as a final API, its low intrinsic aqueous solubility would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This would immediately signal the need for enabling formulation technologies (e.g., amorphous solid dispersions, particle size reduction) to ensure adequate bioavailability.

-

For the Analytical Scientist: Knowledge of solubility is crucial for developing robust analytical methods. The high solubility in methanol and acetonitrile makes these ideal solvents for preparing stock solutions and as major components of the mobile phase for HPLC analysis.

References

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

-

Chemical Properties of Methyl mandelate (CAS 4358-87-6) . Cheméo. Available at: [Link]

-

2-ChloroMandelic Acid Methyl Ester | CAS#:32345-60-1 . Chemsrc.com. Available at: [Link]

-

Methyl mandelate . LookChem. Available at: [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks . European Journal of Pharmaceutical Sciences, 47(3), 589-595. Available at: [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. Available at: [Link]

-

Thermodynamic Solubility Assay . Evotec. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . ECETOC. Available at: [Link]

-

Methyl (r,s)-o-chloromandelate | C9H9ClO3 . PubChem. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | 32345-59-8 [sigmaaldrich.cn]

- 3. Methyl (r,s)-o-chloromandelate | C9H9ClO3 | CID 172655029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ChloroMandelic Acid Methyl Ester | CAS#:32345-60-1 | Chemsrc [chemsrc.com]

- 5. Methyl mandelate|lookchem [lookchem.com]

- 6. 32345-59-8|(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl mandelate (CAS 4358-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Methyl (R)-(-)-mandelate | C9H10O3 | CID 2724623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (+-)-Methyl mandelate | C9H10O3 | CID 78066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BioOrganics [bioorganics.biz]

An In-depth Technical Guide to the Stereochemistry and Chirality of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent clopidogrel.[1][2][3] Its stereochemical integrity is paramount to the efficacy and safety of the final drug product. This guide provides a comprehensive overview of the core principles of stereochemistry and chirality as they apply to this specific molecule. It will delve into the assignment of its (R)-configuration, methods for its synthesis and chiral resolution, analytical techniques for determining enantiomeric purity, and its critical role in asymmetric synthesis.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The case of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies worldwide now often require the development of single-enantiomer drugs. (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, with its single stereocenter, exemplifies the importance of controlling chirality from the earliest stages of drug synthesis. Its molecular formula is C₉H₉ClO₃ and it has a molecular weight of 200.62 g/mol .[4][5]

Stereochemistry and Chirality of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

The core of this molecule's stereochemistry lies in the carbon atom bonded to the hydroxyl group, the 2-chlorophenyl group, the methoxycarbonyl group, and a hydrogen atom. As this carbon is attached to four different substituents, it is a chiral center, giving rise to two enantiomers: (R)- and (S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

Assigning the (R)-Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the enantiomer of interest is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules.[6][7] This systematic approach allows for the unambiguous naming of stereoisomers.[8]

Step-by-Step CIP Priority Assignment:

-

Identify the Chiral Center: The carbon atom at the 2-position of the acetate chain.

-

Prioritize the Substituents: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number receives higher priority.[9]

-

Priority 1: The hydroxyl group (-OH), as oxygen (atomic number 8) has a higher atomic number than carbon.

-

Priority 2: The 2-chlorophenyl group (-C₆H₄Cl). The carbon of the phenyl ring is directly attached.

-

Priority 3: The methoxycarbonyl group (-COOCH₃). The carbon of the carbonyl group is directly attached.

-

Priority 4: The hydrogen atom (-H), which has the lowest atomic number.

-

-

Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority group (the hydrogen atom) points away from the viewer.[10]

-

Determine the Direction of Priority: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is traced. For (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate, this direction is clockwise, hence the designation (R) from the Latin rectus for right.[6][8]

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

Synthesis and Chiral Resolution

The production of enantiomerically pure (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is a critical step in the synthesis of clopidogrel.[2] Two primary strategies are employed: enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create the desired (R)-enantiomer directly, often using chiral catalysts or auxiliaries. While various methods are being researched, large-scale industrial production often still relies on chiral resolution due to cost and scalability.[11]

Chiral Resolution of Racemic Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

Chiral resolution is a widely used industrial method for separating enantiomers from a racemic mixture.[12][13] The most common approach involves the formation of diastereomeric salts.[14]

Protocol for Diastereomeric Salt Resolution:

-

Racemate Preparation: A racemic mixture of methyl 2-(2-chlorophenyl)-2-hydroxyacetate is synthesized.

-

Addition of a Chiral Resolving Agent: A single enantiomer of a chiral acid or base is added to the racemic mixture. A common choice is a chiral amine like (+)-cinchonine or a chiral acid like L-(+)-tartaric acid.[13]

-

Diastereomer Formation: The chiral resolving agent reacts with the enantiomers in the racemic mixture to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, including solubility.

-

Fractional Crystallization: Due to their differing solubilities, one diastereomer will preferentially crystallize out of the solution. This allows for its separation by filtration.

-

Liberation of the Enantiomer: The separated diastereomer is then treated with an acid or base to remove the chiral resolving agent, yielding the desired enantiomerically pure (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

Caption: Workflow for the chiral resolution of methyl 2-(2-chlorophenyl)-2-hydroxyacetate via diastereomeric salt formation.

Analytical Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[15][16]

Chiral HPLC

Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers, leading to different retention times and, thus, their separation.[17] Polysaccharide-based CSPs are widely used for their broad applicability.[16]

Key Parameters in Chiral HPLC Method Development:

| Parameter | Description | Typical Conditions |

| Chiral Stationary Phase | The type of chiral selector immobilized on the support. | Polysaccharide derivatives (e.g., cellulose or amylose carbamates) |

| Mobile Phase | The solvent system that carries the sample through the column. | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives)[16] |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |

| Temperature | Can affect the interaction between the analyte and the CSP. | Typically ambient or slightly elevated (e.g., 25-40 °C) |

| Detector | UV-Vis is commonly used for detection. | Wavelength set to the λmax of the analyte. |

Protocol for Chiral HPLC Analysis:

-

Sample Preparation: A dilute solution of the (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate sample is prepared in a suitable solvent.

-

Instrument Setup: The HPLC system is equipped with a chiral column and equilibrated with the chosen mobile phase until a stable baseline is achieved.

-

Injection: A small volume of the prepared sample is injected onto the column.

-

Data Acquisition: The detector records the signal as a function of time, generating a chromatogram.

-

Analysis: The chromatogram will show two peaks if both enantiomers are present. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Applications in Drug Synthesis

The primary application of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is as a crucial chiral intermediate in the synthesis of the antiplatelet drug, clopidogrel.[1][2][3] The biological activity of clopidogrel resides solely in its (S)-enantiomer.[18] The synthesis involves the reaction of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate with another key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Caption: Role of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate as a key intermediate in the synthesis of (S)-Clopidogrel.

Conclusion

The stereochemistry and chirality of (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate are not merely academic concepts but have profound practical implications in the pharmaceutical industry. A thorough understanding of its absolute configuration, coupled with robust methods for its enantioselective synthesis or resolution and subsequent analytical verification, is essential for the production of safe and effective drugs like clopidogrel. As the demand for enantiopure pharmaceuticals continues to grow, the principles outlined in this guide will remain central to the work of researchers and professionals in drug development.

References

-

Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

-

Chembee. (n.d.). (R)-2-(2-氯苯基)-2-羟基乙酸甲酯. Retrieved from [Link]

-

IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]

-

Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Lead Sciences. (n.d.). (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]

- Google Patents. (n.d.). WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions.

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

-

ResearchGate. (2017, December 13). (PDF) The synthesis of clopidogrel. Retrieved from [Link]

- Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

Khan Academy. (n.d.). R,S (Cahn-Ingold-Prelog) naming system example 2. Retrieved from [Link]

- Google Patents. (n.d.). US20070225320A1 - Process for preparing clopidogrel.

-

ChemEurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

-

Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 3.6 Cahn-Ingold Prelog Rules. Retrieved from [Link]

-

MilliporeSigma. (n.d.). (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate. Retrieved from [Link]

-

Chemspace. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-